3-Ethyl-4,4-dimethylheptane
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Overview
Description
3-Ethyl-4,4-dimethylheptane is a branched alkane with the molecular formula C11H24. It is a hydrocarbon that belongs to the class of organic compounds known as alkanes, which are saturated hydrocarbons containing only single bonds between carbon atoms. The structure of this compound consists of a heptane backbone with an ethyl group attached to the third carbon and two methyl groups attached to the fourth carbon.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-4,4-dimethylheptane can be achieved through various organic synthesis methods. One common approach is the alkylation of heptane derivatives. For example, starting with 4,4-dimethylheptane, an ethyl group can be introduced at the third carbon position using ethylating agents under controlled conditions. The reaction typically involves the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the starting material, followed by the addition of ethyl halides like ethyl bromide (C2H5Br).
Industrial Production Methods
Industrial production of this compound may involve catalytic processes such as the use of zeolite catalysts in alkylation reactions. These catalysts facilitate the selective addition of ethyl groups to the desired carbon positions in the heptane backbone. The process is optimized for high yield and purity, ensuring the efficient production of the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-4,4-dimethylheptane, like other alkanes, primarily undergoes substitution reactions. These reactions involve the replacement of hydrogen atoms with other atoms or groups. Common types of substitution reactions include halogenation, where halogens such as chlorine (Cl2) or bromine (Br2) are introduced to form alkyl halides.
Common Reagents and Conditions
Halogenation: Chlorine or bromine in the presence of light or heat.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) can oxidize alkanes to form alcohols, ketones, or carboxylic acids.
Reduction: Catalytic hydrogenation using hydrogen gas (H2) and metal catalysts like palladium (Pd) or platinum (Pt).
Major Products Formed
Halogenation: Formation of alkyl halides such as 3-chloro-4,4-dimethylheptane.
Oxidation: Formation of alcohols, ketones, or carboxylic acids depending on the reaction conditions.
Reduction: Conversion to simpler alkanes or alkenes.
Scientific Research Applications
3-Ethyl-4,4-dimethylheptane is used in various scientific research applications due to its unique structure and properties. In chemistry, it serves as a model compound for studying the reactivity and behavior of branched alkanes. Its reactions and interactions with different reagents provide insights into the mechanisms of organic reactions.
In biology and medicine, this compound can be used as a reference compound for studying the metabolism and biotransformation of alkanes in living organisms. It helps in understanding the enzymatic pathways involved in the breakdown and utilization of hydrocarbons.
In the industrial sector, this compound is used as a precursor for the synthesis of more complex organic molecules. Its branched structure makes it a valuable intermediate in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Ethyl-4,4-dimethylheptane in chemical reactions involves the interaction of its carbon-hydrogen bonds with various reagents. In substitution reactions, the hydrogen atoms are replaced by other atoms or groups through the formation of reactive intermediates such as free radicals or carbocations. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
3-Ethyl-4,4-dimethylheptane can be compared with other branched alkanes such as 3-ethyl-2,2-dimethylheptane and 4,4-dimethyl-3-ethylheptane. These compounds have similar molecular formulas but differ in the positions of the substituents on the heptane backbone. The unique arrangement of the ethyl and methyl groups in this compound gives it distinct physical and chemical properties, making it a valuable compound for specific applications.
List of Similar Compounds
- 3-Ethyl-2,2-dimethylheptane
- 4,4-Dimethyl-3-ethylheptane
- 2,2,4-Trimethylpentane (Isooctane)
- 3,4-Dimethylnonane
These compounds share structural similarities with this compound but have different branching patterns and substituent positions, leading to variations in their reactivity and applications.
Properties
CAS No. |
61868-39-1 |
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Molecular Formula |
C11H24 |
Molecular Weight |
156.31 g/mol |
IUPAC Name |
3-ethyl-4,4-dimethylheptane |
InChI |
InChI=1S/C11H24/c1-6-9-11(4,5)10(7-2)8-3/h10H,6-9H2,1-5H3 |
InChI Key |
YMWPSGKMCMMFSS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)(C)C(CC)CC |
Origin of Product |
United States |
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